m-PEG4-PFP ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

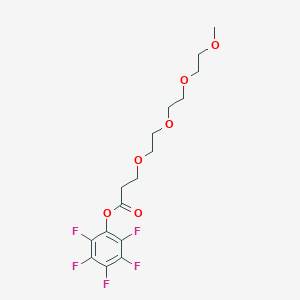

C16H19F5O6 |

|---|---|

Molecular Weight |

402.31 g/mol |

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C16H19F5O6/c1-23-4-5-25-8-9-26-7-6-24-3-2-10(22)27-16-14(20)12(18)11(17)13(19)15(16)21/h2-9H2,1H3 |

InChI Key |

SVJYYIVPHFUIOX-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG4-PFP Ester: A Superior Amine-Reactive Linker for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-polyethylene glycol (4)-pentafluorophenyl ester (m-PEG4-PFP ester), a key reagent in modern bioconjugation and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, compare its performance with commonly used N-hydroxysuccinimide (NHS) esters, and provide detailed experimental protocols for its application.

Core Concepts: Understanding this compound

This compound is a heterobifunctional crosslinker featuring a methoxy-terminated polyethylene glycol (m-PEG) chain linked to a pentafluorophenyl (PFP) ester. The PFP ester is a highly reactive functional group that readily couples with primary and secondary amines to form stable amide bonds.[1] The m-PEG4 moiety is a short, hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2]

The key advantage of the PFP ester over the more traditional NHS ester lies in the electron-withdrawing nature of the pentafluorophenyl group. This makes the carbonyl carbon of the ester more electrophilic and the pentafluorophenolate a superior leaving group, leading to enhanced reactivity and stability.[1]

Quantitative Data Presentation

To facilitate a clear comparison of PFP esters with the commonly used NHS esters, the following tables summarize key quantitative data.

| Chemical and Physical Properties of this compound | |

| Molecular Formula | C16H19F5O6 |

| Molecular Weight | 402.31 g/mol |

| Appearance | Colorless to light yellow liquid |

| Solubility | ≥ 100 mg/mL in DMSO |

| Storage Conditions | -20°C for long-term storage (up to 3 years in pure form) |

Table 1: Physicochemical properties of this compound.

| Comparative Performance: PFP Ester vs. NHS Ester | PFP Ester | NHS Ester |

| Relative Hydrolysis Rate | Less susceptible to hydrolysis[1] | More susceptible to hydrolysis, especially at higher pH[3] |

| Pseudo-first-order Rate Constant (k') for Aminolysis * | 2.46 x 10⁻¹ s⁻¹ | 3.49 x 10⁻³ s⁻¹ |

| Optimal pH for Amine Coupling | 7.2 - 8.5 | 7.2 - 8.5 (hydrolysis significantly increases above pH 8) |

*Data from a comparative study of poly(pentafluorophenyl acrylate) and poly(N-hydroxysuccinimide-4-vinyl benzoate) with 1-aminomethylpyrene.

Table 2: A quantitative and qualitative comparison of PFP and NHS esters.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Protocol for Protein Bioconjugation with this compound

This protocol describes the covalent attachment of this compound to a protein containing accessible primary amines (e.g., lysine residues).

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer: 1 M Tris-HCl, pH 8.0

-

Size-Exclusion Chromatography (SEC) column for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.

-

Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.

-

-

This compound Solution Preparation:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

-

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring. The optimal molar ratio should be determined empirically.

-

Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume to maintain protein stability.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted PFP ester. Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and byproducts by SEC.

-

Monitor the purification process by measuring the protein concentration (e.g., A280) and, if applicable, the incorporated PEG (e.g., via HPLC or MALDI-TOF mass spectrometry).

-

-

Characterization:

-

Confirm conjugation and assess the degree of labeling using techniques such as SDS-PAGE (which will show a shift in molecular weight), HPLC, or LC-MS.

-

Synthesis of a PROTAC using this compound

This protocol provides a general workflow for the synthesis of a PROTAC molecule by coupling a warhead (targeting the protein of interest) with an E3 ligase ligand using this compound as the linker. This example assumes the E3 ligase ligand has a free amine for coupling.

Materials:

-

E3 Ligase Ligand with a primary or secondary amine (e.g., a pomalidomide derivative)

-

This compound

-

Warhead with a carboxylic acid functional group

-

Coupling agents (e.g., HATU, HOBt)

-

Tertiary base (e.g., DIPEA)

-

Anhydrous DMF

-

Solvents for workup and purification (e.g., ethyl acetate, hexanes, dichloromethane)

-

Silica gel for column chromatography

-

Instrumentation for characterization (NMR, LC-MS, HPLC)

Procedure:

-

Activation of the Warhead:

-

This step is not directly shown in the diagram but is a prerequisite if starting from a carboxylic acid-functionalized warhead to form the PFP ester. For this protocol, we assume the this compound is the starting material.

-

-

Coupling of this compound to the E3 Ligase Ligand:

-

Dissolve the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF.

-

Add this compound (1.1 eq) to the solution.

-

Add a tertiary base such as DIPEA (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.

-

Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

-

Purify the resulting intermediate (E3 Ligand-PEG4-OH) by flash column chromatography.

-

-

Coupling of the Warhead to the E3 Ligand-PEG4 Intermediate:

-

Dissolve the carboxylic acid-functionalized warhead (1.0 eq) and the E3 Ligand-PEG4-OH intermediate (1.0 eq) in anhydrous DMF.

-

Add coupling agents such as HATU (1.2 eq) and HOBt (1.2 eq), followed by DIPEA (3.0 eq).

-

Stir the reaction at room temperature overnight, monitoring by LC-MS.

-

Upon completion, perform an aqueous workup and extract the final PROTAC molecule.

-

Purify the crude product by flash column chromatography or preparative HPLC.

-

-

Characterization:

-

Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Assess the purity by analytical HPLC.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key processes involving this compound.

Caption: Logical flow of PFP ester advantages.

Caption: Bioconjugation experimental workflow.

Caption: PROTAC synthesis logical relationship.

Conclusion

This compound represents a significant advancement in the field of bioconjugation, offering superior reactivity and stability compared to traditional NHS esters. Its properties translate to more efficient and reproducible conjugation reactions, which are critical in the development of antibody-drug conjugates, PEGylated proteins, and PROTACs. The detailed protocols and comparative data provided in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively utilize this powerful chemical tool.

References

An In-Depth Technical Guide to m-PEG4-PFP Ester: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental applications, and handling of m-PEG4-PFP (methoxy-polyethylene glycol-pentafluorophenyl) ester. This heterobifunctional crosslinker is a valuable tool in bioconjugation, drug delivery, and surface modification, primarily utilized for its ability to efficiently form stable amide bonds with primary amines.

Core Chemical Properties

m-PEG4-PFP ester is a PEG-based linker characterized by a methoxy-terminated polyethylene glycol (PEG) chain of four units, activated with a pentafluorophenyl (PFP) ester at the other end. The PFP ester is a highly reactive group that readily couples with nucleophilic primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.

The key advantage of the PFP ester over other amine-reactive functionalities, such as N-hydroxysuccinimide (NHS) esters, lies in its reduced susceptibility to hydrolysis in aqueous environments.[1][2][3] This enhanced stability leads to more efficient and reliable conjugation reactions, particularly in aqueous buffers.[4][5]

Chemical Structure

-

IUPAC Name: 2,3,4,5,6-pentafluorophenyl 2,5,8,11-tetraoxatetradecan-14-oate

-

SMILES: COCCOCCOCCOCCC(=O)OC1=C(F)C(F)=C(F)C(F)=C1F

-

InChI Key: SVJYYIVPHFUIOX-UHFFFAOYSA-N

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | References |

| Molecular Weight | 402.31 g/mol | |

| Exact Mass | 402.1100 g/mol | |

| Chemical Formula | C16H19F5O6 | |

| Purity | ≥95% - ≥98% | |

| Appearance | Solid Powder | |

| Solubility | Soluble in DMSO (≥100 mg/mL) | |

| Storage (Short-term) | 0 - 4 °C (days to weeks) | |

| Storage (Long-term) | -20 °C (months to years) |

Experimental Protocols

The primary application of this compound is the covalent modification of biomolecules containing primary amines. Below is a detailed, representative protocol for the conjugation of this compound to a protein.

Protocol: PEGylation of a Protein with this compound

1. Materials and Reagents:

-

Protein containing primary amines (e.g., IgG)

-

This compound

-

Reaction Buffer: Amine-free buffer such as 0.1 M phosphate-buffered saline (PBS) at pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine.

-

Organic Solvent: Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

-

Quenching Buffer (optional): 20-50 mM Tris or glycine solution.

-

Desalting column or dialysis equipment for purification.

2. Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

If necessary, perform a buffer exchange using a desalting column or dialysis to ensure the protein is in an appropriate amine-free buffer.

-

-

Prepare the this compound Solution:

-

This compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Immediately before use, dissolve the required amount of this compound in DMSO or DMF to a concentration of 10-100 mM. Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze.

-

-

Initiate the Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the dissolved this compound solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be less than 10% to maintain protein solubility.

-

Incubate the reaction mixture. Common conditions are 30-60 minutes at room temperature or 2-4 hours at 4°C. The optimal time and temperature may need to be determined empirically for the specific protein.

-

-

Quench the Reaction (Optional):

-

To stop the reaction and consume any unreacted this compound, a quenching buffer (e.g., Tris or glycine) can be added to a final concentration of 20-50 mM. Incubate for approximately 30 minutes.

-

-

Purify the Conjugate:

-

Remove excess, unreacted this compound and reaction byproducts using a desalting column or dialysis equilibrated with a suitable buffer (e.g., PBS).

-

-

Store the PEGylated Protein:

-

Store the purified PEGylated protein under conditions appropriate for the unmodified protein.

-

Visualizations

Reaction Mechanism of this compound with a Primary Amine

The following diagram illustrates the reaction between the PFP ester group of this compound and a primary amine on a biomolecule, resulting in a stable amide bond.

Caption: Amine-reactive coupling of this compound.

Experimental Workflow for Protein PEGylation

This diagram outlines the key steps in a typical experimental workflow for conjugating this compound to a protein.

Caption: Experimental workflow for protein conjugation.

References

An In-depth Technical Guide to m-PEG4-PFP Ester: Structure, Properties, and Applications in Bioconjugation and Drug Development

This guide provides a comprehensive overview of methoxy-polyethylene glycol (4)-pentafluorophenyl ester (m-PEG4-PFP ester), a critical reagent in modern biopharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, mechanism of action, and key applications, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Structure

This compound is a PEG-based linker predominantly used for bioconjugation.[1][2] It features a methoxy-terminated tetra-polyethylene glycol spacer coupled to a pentafluorophenyl (PFP) ester reactive group. The PFP ester is an amine-reactive functional group that readily forms stable amide bonds with primary and secondary amines on biomolecules.[3][4][5]

The chemical structure of this compound is presented below:

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 402.31 g/mol | |

| Chemical Formula | C₁₆H₁₉F₅O₆ | |

| Exact Mass | 402.1100 | |

| Purity | ≥95% - ≥98% | |

| Appearance | Solid Powder or Liquid | |

| IUPAC Name | 2,3,4,5,6-pentafluorophenyl 2,5,8,11-tetraoxatetradecan-14-oate | |

| Storage Conditions | Short-term: 0-4°C; Long-term: -20°C |

Mechanism of Action and Advantages in Bioconjugation

PFP esters are highly efficient acylating agents used for conjugating carboxylic acids to amine groups. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon highly electrophilic and the pentafluorophenolate an excellent leaving group. This results in a rapid and efficient reaction with primary and secondary amines to form a stable amide bond.

One of the primary advantages of PFP esters over other amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters, is their enhanced stability towards hydrolysis, especially in aqueous reaction media. This greater resistance to hydrolysis minimizes the consumption of the reagent by competing side reactions, leading to higher conjugation efficiency and reproducibility.

Application as a PROTAC Linker

A significant application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial as it dictates the spatial orientation of the two ligands, which in turn affects the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

The this compound serves as a flexible, hydrophilic linker. Its PFP ester end allows for the covalent attachment to a functional group (typically an amine) on one of the PROTAC ligands, while the methoxy end remains inert.

Experimental Protocol: Conjugation to a Biomolecule

The following is a generalized protocol for the conjugation of an this compound to an amine-containing biomolecule, such as a protein or peptide. Optimization may be required based on the specific biomolecule.

-

This compound

-

Biomolecule with available primary or secondary amines

-

Reaction Buffer: 50–100 mM buffer (e.g., phosphate, borate, or carbonate), pH 7.2–8.5

-

Organic Solvent (anhydrous): Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN)

-

Quenching Buffer (optional): Tris buffer, pH 8.0–8.5

-

Purification system (e.g., HPLC, LC-MS, dialysis, or size-exclusion chromatography)

-

Prepare the Biomolecule Solution : Dissolve the biomolecule in the reaction buffer to a desired concentration.

-

Prepare the PFP Ester Solution : Immediately before use, dissolve the this compound in DMSO, DMF, or ACN to a concentration of 10–100 mM.

-

Initiate the Conjugation Reaction :

-

Slowly add the PFP ester solution to the biomolecule solution while stirring.

-

A typical molar ratio of PFP ester to the free amine on the biomolecule is between 2:1 and 10:1. This should be optimized for each specific reaction.

-

Allow the reaction to proceed at room temperature (20–25°C) for 1–4 hours or at 4°C overnight for sensitive biomolecules.

-

-

Monitor Reaction Progress : The progress of the conjugation can be monitored by techniques such as HPLC or LC-MS to observe the shift in molecular weight corresponding to the addition of the m-PEG4 moiety.

-

Quench the Reaction (Optional) : If necessary to stop the reaction or remove excess PFP ester, add a quenching buffer (e.g., Tris) and incubate for approximately 30 minutes.

-

Purify the Conjugate : Remove excess reagent and byproducts to isolate the purified biomolecule-PEG conjugate using an appropriate chromatography method or dialysis.

References

An In-depth Technical Guide to the Synthesis of m-PEG4-PFP Ester

This guide provides a comprehensive overview of the synthesis of methoxy-poly(ethylene glycol)4-pentafluorophenyl ester (m-PEG4-PFP ester), a valuable crosslinking agent and PROTAC linker used extensively in bioconjugation and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and quantitative data to facilitate the successful synthesis and application of this reagent.

Introduction

This compound is a hydrophilic, amine-reactive crosslinker. The pentafluorophenyl (PFP) ester group provides high reactivity towards primary and secondary amines, forming stable amide bonds.[1][2] Compared to the more common N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater stability towards hydrolysis, resulting in more efficient conjugation reactions in aqueous media.[1][2] The methoxy-terminated polyethylene glycol (m-PEG) chain, with four ethylene glycol units, imparts increased hydrophilicity to molecules it is conjugated with, which can improve solubility and reduce non-specific binding.

A primary application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The m-PEG4 linker in this context provides the necessary spatial separation between the two ligands of the PROTAC.

Synthesis of this compound

The synthesis of this compound is achieved through the activation of the carboxylic acid terminus of m-PEG4-acid with pentafluorophenol. A common and effective method for this transformation is the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in an anhydrous organic solvent.

Reaction Principle

The reaction proceeds via the DCC-mediated activation of the carboxylic acid group of m-PEG4-acid. This forms a highly reactive O-acylisourea intermediate. Subsequent nucleophilic attack by the hydroxyl group of pentafluorophenol on this intermediate, followed by the elimination of dicyclohexylurea (DCU), yields the desired this compound.

Experimental Protocol

Materials and Reagents:

-

m-PEG4-acid

-

Pentafluorophenol (PFP)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (optional, for solubility)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Hexanes

-

Ethyl Acetate

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add m-PEG4-acid (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM). If solubility is an issue, a minimal amount of anhydrous N,N-dimethylformamide (DMF) can be added.

-

Addition of Reagents: To the stirred solution, add pentafluorophenol (1.0 - 1.2 eq). Allow the mixture to stir for 10 minutes at room temperature.

-

Initiation of Reaction: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.0 - 1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting m-PEG4-acid.

-

Work-up:

-

Once the reaction is complete, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

-

The filtrate is collected and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes is a typical eluent system.

-

Characterization: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| m-PEG4-acid Molecular Weight | 236.26 g/mol | N/A |

| Pentafluorophenol Molecular Weight | 184.07 g/mol | N/A |

| DCC Molecular Weight | 206.33 g/mol | N/A |

| This compound Molecular Weight | 402.31 g/mol | |

| This compound Formula | C₁₆H₁₉F₅O₆ | |

| Typical Molar Equivalents (m-PEG4-acid:PFP:DCC) | 1.0 : 1.0-1.2 : 1.0-1.1 | N/A |

| Typical Reaction Time | 2-4 hours | N/A |

| Typical Purity (post-purification) | >95% |

Visualization of Workflow and Application

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Reaction and Application Pathway

The diagram below outlines the synthesis reaction and a primary application of the resulting this compound in forming a PROTAC.

Caption: Synthesis and application pathway of this compound.

References

An In-depth Technical Guide to the Reaction of m-PEG4-PFP Ester with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism, kinetics, and practical application of the reaction between methoxy-polyethylene glycol-pentafluorophenyl ester (m-PEG4-PFP ester) and primary amines. This reaction is a cornerstone of modern bioconjugation, enabling the precise modification of proteins, peptides, and other biomolecules for applications in drug delivery, diagnostics, and proteomics.

Core Reaction Mechanism: A Nucleophilic Acyl Substitution

The reaction between an this compound and a primary amine is a classic example of nucleophilic acyl substitution. The process is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the PFP ester. This forms a transient tetrahedral intermediate. Subsequently, the highly stable pentafluorophenolate anion is eliminated as a leaving group, resulting in the formation of a stable amide bond between the PEG chain and the amine-containing molecule.[1][2]

The efficiency of this reaction is significantly enhanced by the electron-withdrawing nature of the pentafluorophenyl group.[1] This electronic effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, pentafluorophenol is an excellent leaving group, which facilitates the collapse of the tetrahedral intermediate to form the final amide product.[1]

Advantages of PFP Esters in Bioconjugation

Pentafluorophenyl esters have emerged as a superior alternative to other active esters, such as N-hydroxysuccinimide (NHS) esters, for several key reasons:

-

Enhanced Stability: PFP esters exhibit significantly greater resistance to hydrolysis in aqueous environments compared to NHS esters.[1] This increased stability is crucial when working with valuable biomolecules, as it minimizes the competing hydrolysis reaction and ensures a higher yield of the desired conjugate.

-

Higher Reactivity: The strong electron-withdrawing properties of the pentafluorophenyl ring make the PFP ester more reactive towards aminolysis (the desired reaction with amines). This leads to faster reaction kinetics and allows for efficient conjugation even with less reactive amines.

-

Versatility: PFP esters are soluble in a wider range of organic solvents compared to NHS esters, offering greater flexibility in reaction setup.

Quantitative Data Summary

The following table summarizes key quantitative data related to the reactivity of PFP esters.

| Parameter | Value | Comparison/Context | Reference(s) |

| Pseudo-First-Order Rate Constant (k') for Aminolysis | 2.46 x 10⁻¹ s⁻¹ | This was for the reaction of a poly(pentafluorophenyl acrylate) with 1-aminomethylpyrene and is significantly faster than the 3.49 x 10⁻³ s⁻¹ observed for a poly(N-hydroxysuccinimide-4-vinyl benzoate) under similar conditions. | |

| Relative Coupling Rate | OPFP : OPCP : ONp = 111 : 3.4 : 1 | This demonstrates the superior speed of PFP esters (OPFP) compared to pentachlorophenyl (OPCP) and p-nitrophenyl (ONp) esters in peptide coupling. |

Key Experimental Protocols

Below are detailed methodologies for key experiments involving the reaction of this compound with primary amines, primarily focusing on protein conjugation.

General Protocol for Protein PEGylation

This protocol outlines the fundamental steps for conjugating an this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

-

Protein with accessible primary amines

-

This compound

-

Amine-free reaction buffer (e.g., Phosphate-buffered saline (PBS), HEPES, borate, or carbonate buffer, pH 7.2-8.5)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (optional, e.g., Tris buffer, pH 8.0)

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange to remove any amine-containing buffers.

-

This compound Solution Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10-100 mM. PFP esters are moisture-sensitive, so it is crucial to use anhydrous solvent and handle the reagent promptly.

-

Conjugation Reaction: Add the this compound solution to the protein solution with gentle stirring. A molar ratio of PFP ester to free amines between 2:1 and 10:1 is a good starting point, but the optimal ratio should be determined empirically.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight for sensitive biomolecules.

-

Quenching (Optional): To stop the reaction, add a quenching buffer like Tris to a final concentration of 20-50 mM and incubate for 30 minutes.

-

Purification: Remove unreacted this compound and byproducts by dialysis or size-exclusion chromatography.

Monitoring Reaction Progress

The progress of the conjugation reaction can be monitored using various analytical techniques:

-

SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of the protein, which can be visualized as a higher molecular weight band on an SDS-PAGE gel.

-

HPLC or LC-MS: These techniques can be used to separate the conjugated protein from the unconjugated protein and to confirm the molecular weight shift.

-

MALDI-TOF Mass Spectrometry: This can provide a more precise measurement of the molecular weight of the conjugate and help determine the degree of labeling.

Factors Influencing the Reaction

Several factors can influence the efficiency and outcome of the this compound reaction with primary amines:

-

pH: The reaction is most efficient at a pH between 7.2 and 8.5. At lower pH, the primary amines are protonated, reducing their nucleophilicity. At higher pH, the rate of hydrolysis of the PFP ester increases.

-

Temperature and Incubation Time: The reaction can be performed at room temperature or 4°C. Longer incubation times may be required at lower temperatures.

-

Concentration of Reactants: Higher concentrations of both the protein and the this compound will generally lead to a faster reaction rate.

-

Solvent: While the reaction is typically performed in aqueous buffers, the addition of a small amount of an organic co-solvent like DMSO or DMF (up to 10%) can improve the solubility of the PFP ester.

Logical Relationships in Reaction Optimization

Conclusion

The reaction of this compound with primary amines is a robust and efficient method for the modification of biomolecules. The superior stability and reactivity of PFP esters compared to other active esters make them an excellent choice for researchers in drug development and other life sciences. By understanding the core mechanism and carefully controlling the reaction parameters, scientists can achieve high yields of well-defined bioconjugates for a wide range of applications.

References

The Strategic Application of m-PEG4-PFP Ester as a PROTAC Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. Among the diverse array of linker architectures, polyethylene glycol (PEG) linkers, particularly those functionalized with reactive moieties, have gained prominence. This technical guide provides a comprehensive overview of the m-PEG4-PFP ester linker, a valuable tool in the synthesis and development of potent and effective PROTACs.

Core Concepts: The Role of the Linker in PROTAC Function

The linker in a PROTAC molecule is not merely a passive spacer but an active contributor to its biological activity. Its length, flexibility, and chemical composition are critical parameters that must be carefully optimized to facilitate the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.

The this compound linker offers several advantageous features:

-

Polyethylene Glycol (PEG) Core: The tetra-ethylene glycol (PEG4) backbone imparts hydrophilicity to the PROTAC molecule. This can improve solubility and, in some cases, cell permeability, which are often challenging properties for large PROTAC molecules.

-

Defined Length: The "4" in PEG4 denotes a specific number of ethylene glycol units, providing a defined and consistent linker length. This is crucial for controlling the spatial orientation of the two ligands and optimizing the geometry of the ternary complex.

-

Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive functional group that readily forms stable amide bonds with primary and secondary amines present on the warhead or E3 ligase ligand. A key advantage of PFP esters over other amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters, is their increased stability towards hydrolysis in aqueous conditions, leading to more efficient and reliable conjugation reactions.

Chemical Properties of this compound

A clear understanding of the chemical properties of the this compound is essential for its effective application in PROTAC synthesis.

| Property | Value |

| Chemical Formula | C16H19F5O6 |

| Molecular Weight | 402.31 g/mol |

| Appearance | Solid or liquid |

| Solubility | Soluble in organic solvents like DMSO and DMF |

| Reactive Group | Pentafluorophenyl (PFP) ester |

| Target Functional Group | Primary and secondary amines |

| Resulting Linkage | Amide bond |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of PROTACs utilizing the this compound linker.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step approach for the synthesis of a PROTAC where one of the ligands (either the warhead or the E3 ligase ligand) possesses a free amine group for conjugation with the this compound.

Materials:

-

Warhead with a free amine or a suitable precursor

-

E3 ligase ligand with a carboxylic acid or a suitable precursor

-

This compound

-

Coupling reagents (e.g., HATU, HOBt)

-

Tertiary amine base (e.g., DIPEA)

-

Anhydrous organic solvents (e.g., DMF, DMSO)

-

Trifluoroacetic acid (TFA) for deprotection (if necessary)

-

Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Step 1: Synthesis of the Warhead-Linker Intermediate

-

Dissolution: Dissolve the amine-containing warhead (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Reaction: Add DIPEA (2.0 eq) to the solution and stir the reaction mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the warhead-PEG4-PFP ester intermediate.

Step 2: Coupling of the Warhead-Linker Intermediate with the E3 Ligase Ligand

-

Activation (if necessary): If the E3 ligase ligand contains a carboxylic acid, dissolve it in anhydrous DMF and activate it with HATU (1.2 eq) and DIPEA (2.0 eq) for 15-30 minutes at room temperature.

-

Coupling: To the activated E3 ligase ligand solution, add the warhead-PEG4-PFP ester intermediate (1.0 eq) dissolved in a minimal amount of anhydrous DMF.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Monitoring: Monitor the reaction progress by LC-MS.

-

Work-up and Purification: Upon completion, perform an appropriate aqueous work-up and purify the final PROTAC using preparative HPLC.

-

Characterization: Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.[1][2][3]

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blotting

This protocol outlines the standard method for determining the efficacy of a synthesized PROTAC in degrading its target protein.

Materials:

-

Cancer cell line expressing the target protein of interest

-

Synthesized PROTAC

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed the cells in 6-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody against the loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Plot the percentage of protein degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[4]

-

Quantitative Data Presentation

| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | DC50/EC50 | Dmax | Cell Line | Reference |

| dBET1 | BRD4 | Thalidomide | PFP-ester based | 430 nM (EC50) | >85% | MV4;11 |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of PROTAC technology. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC Mechanism of Action: The Ubiquitin-Proteasome System

PROTACs function by coopting the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells. The following diagram illustrates this process.

Caption: PROTAC-mediated protein degradation pathway.

Downstream Signaling of BET Protein Degradation

The degradation of Bromodomain and Extra-Terminal (BET) family proteins, such as BRD4, by PROTACs like dBET1 has significant downstream effects, most notably the downregulation of the proto-oncogene c-MYC, which plays a critical role in cell proliferation and survival.

Caption: Downstream effects of BET protein degradation by a PROTAC.

Experimental Workflow for PROTAC Development

The development of a novel PROTAC is a multi-step process that involves design, synthesis, and rigorous biological evaluation.

Caption: A typical experimental workflow for PROTAC development.

Conclusion

The this compound is a versatile and valuable tool in the development of PROTACs. Its defined length, hydrophilic nature, and highly reactive, yet stable, PFP ester functional group provide medicinal chemists with a reliable component for constructing these complex heterobifunctional molecules. A thorough understanding of its chemical properties, coupled with robust synthetic and biological evaluation protocols, is essential for successfully harnessing its potential in the design of novel and effective protein degraders. As the field of targeted protein degradation continues to evolve, the strategic use of well-defined linkers like the this compound will undoubtedly play a pivotal role in advancing this exciting therapeutic modality.

References

- 1. enovatia.com [enovatia.com]

- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. precisepeg.com [precisepeg.com]

- 5. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PEG-based PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the body's natural protein disposal system. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, those based on polyethylene glycol (PEG) have gained significant prominence due to their favorable physicochemical and biological properties. This technical guide provides a comprehensive overview of PEG-based PROTAC linkers, detailing their structure, function, and impact on PROTAC efficacy. It includes a compilation of quantitative data, detailed experimental protocols for synthesis and evaluation, and visual diagrams of key pathways and workflows to aid researchers in the rational design and development of next-generation targeted protein degraders.

Introduction: The Pivotal Role of the Linker in PROTAC Design

PROTACs are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is not merely a passive spacer; its length, composition, flexibility, and attachment points are critical determinants of a PROTAC's overall performance.[1][2] An optimal linker facilitates the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent polyubiquitination and proteasomal degradation of the target protein.[1][3]

PEG linkers, characterized by repeating ethylene glycol units, offer several advantages in PROTAC design:

-

Enhanced Solubility and Permeability: The hydrophilic nature of PEG can significantly improve the aqueous solubility of often lipophilic PROTAC molecules, which can be beneficial for their bioavailability. PEG linkers can also influence cell permeability, a key factor for in vivo efficacy.

-

Tunable Length and Flexibility: The length of the PEG chain can be precisely controlled, allowing for systematic optimization of the distance between the two ligands to achieve optimal ternary complex formation. The inherent flexibility of the PEG chain can also be advantageous in allowing the PROTAC to adopt a favorable conformation for binding.

-

Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity and immunogenicity, making it a suitable component for therapeutic agents.

The PROTAC Signaling Pathway: A Visual Guide

The mechanism of action of a PROTAC involves a series of orchestrated molecular events, culminating in the degradation of the target protein. The following diagram illustrates this signaling cascade.

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while an excessively long linker can result in a non-productive complex where ubiquitination is inefficient. The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize data from studies on PROTACs targeting Estrogen Receptor α (ERα) and TANK-binding kinase 1 (TBK1), illustrating the impact of linker length on degradation.

Table 1: Impact of Linker Length on the Degradation of Estrogen Receptor α (ERα)

| PROTAC | Linker Length (atoms) | Degradation Efficacy | Reference |

| PROTAC 1 | 12 | Effective | |

| PROTAC 2 | 16 | More Potent |

Table 2: Impact of Linker Length on the Degradation of TANK-binding kinase 1 (TBK1)

| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| PROTAC 3 | < 12 | No degradation observed | - | - |

| PROTAC 4 | 21 | 3 | 96 | |

| PROTAC 5 | 29 | 292 | 76 |

Note: The data presented are from different studies and specific experimental conditions may vary.

Experimental Protocols

General Protocol for the Synthesis of a PEG-based PROTAC via Amide Bond Formation

This protocol outlines a general procedure for the synthesis of a PROTAC where the components are connected via amide bonds. This typically involves the coupling of a carboxylic acid-functionalized component with an amine-functionalized PEG linker.

Step 1: Coupling of Component A (Warhead or E3 Ligand) with a Boc-protected Amine-PEG Linker

-

Reagents and Materials:

-

Component A with a carboxylic acid group (1.0 eq)

-

Amine-PEGn-Boc (1.1 eq)

-

HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Standard laboratory glassware and a nitrogen atmosphere setup.

-

-

Procedure:

-

Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the Amine-PEGn-Boc to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress using LC-MS.

-

Upon completion, work up the reaction by diluting with an organic solvent like ethyl acetate and washing with aqueous solutions (e.g., 5% LiCl, saturated NaHCO3, and brine).

-

Dry the organic layer, concentrate it, and purify the crude product by flash column chromatography to obtain Component A-PEGn-Boc.

-

Step 2: Boc Deprotection

-

Reagents and Materials:

-

Component A-PEGn-Boc

-

TFA (Trifluoroacetic acid)

-

DCM (Dichloromethane)

-

-

Procedure:

-

Dissolve the Component A-PEGn-Boc in DCM.

-

Add TFA (typically 20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting amine salt is often used in the next step without further purification.

-

Step 3: Coupling of Component B (E3 Ligand or Warhead) to the Deprotected Intermediate

-

Reagents and Materials:

-

Component B with a carboxylic acid group (1.0 eq)

-

The deprotected Component A-PEGn-NH2·TFA salt from Step 2 (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (4.0 eq, to neutralize the TFA salt and for coupling)

-

Anhydrous DMF

-

-

Procedure:

-

Follow a similar procedure to Step 1, dissolving Component B-COOH in anhydrous DMF, activating with HATU and DIPEA, and then adding the deprotected Component A-PEGn-NH2 intermediate.

-

After an overnight reaction, perform a similar work-up and purification by preparative HPLC to yield the final PROTAC molecule.

-

Protocol for Western Blotting to Assess PROTAC-mediated Protein Degradation

This protocol describes the standard method to quantify the levels of a target protein in cells after treatment with a PROTAC.

-

Cell Culture and Treatment:

-

Seed the desired cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC (e.g., from 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

-

-

Cell Lysis:

-

After the treatment period, wash the cells with ice-cold PBS.

-

Lyse the cells directly in the well using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Prepare the samples for electrophoresis by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein per lane and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, the membrane should also be probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein band to the corresponding loading control band.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Experimental Workflow for Evaluating a Novel PEG-based PROTAC

The following diagram outlines a typical experimental workflow for the design, synthesis, and evaluation of a new PEG-based PROTAC.

References

Solubility of m-PEG4-PFP Ester in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of m-PEG4-PFP ester (methoxy-Polyethylene Glycol-Pentafluorophenyl Ester) in common organic solvents. Understanding the solubility of this reagent is critical for its effective use in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document offers a compilation of available solubility data, detailed experimental protocols for determining solubility, and visualizations of key processes.

Introduction to this compound

This compound is a heterobifunctional crosslinker containing a methoxy-terminated polyethylene glycol (PEG) chain and a pentafluorophenyl (PFP) ester reactive group. The PEG component enhances hydrophilicity and biocompatibility, while the PFP ester provides a highly reactive site for forming stable amide bonds with primary and secondary amines. PFP esters are known for their increased stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, making them advantageous for conjugation reactions performed in aqueous-organic solvent mixtures.

The chemical structure of this compound is C16H19F5O6, with a molecular weight of 402.31 g/mol . Its physical form is typically a solid powder or a liquid.

Solubility Profile of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, based on the known properties of its constituent parts (PEG and PFP) and available product information, a general solubility profile can be compiled. The PEG chain imparts solubility in polar organic solvents, while the hydrophobic nature of the PFP group can influence its solubility in less polar environments.

| Solvent | Chemical Formula | Polarity | Known/Expected Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | C2H6OS | Polar Aprotic | ≥ 100 mg/mL[1] | Commonly used for preparing concentrated stock solutions. Hygroscopic DMSO can impact solubility, so fresh solvent is recommended[1]. |

| Dimethylformamide (DMF) | C3H7NO | Polar Aprotic | Soluble | Recommended as a solvent for dissolving PFP esters prior to bioconjugation reactions[2][3][4]. |

| Acetonitrile (ACN) | C2H3N | Polar Aprotic | Soluble | A suitable solvent for dissolving PFP ester-activated linkers. |

| Dichloromethane (DCM) | CH2Cl2 | Polar Aprotic | Soluble | PEGs are generally soluble in chlorinated solvents. |

| Chloroform | CHCl3 | Polar Aprotic | Soluble | PEGs are generally soluble in chlorinated solvents. |

| Tetrahydrofuran (THF) | C4H8O | Polar Aprotic | Soluble | A potential solvent for dissolving amine-bearing small molecules for PEGylation. |

| Alcohols (e.g., Ethanol, Methanol) | R-OH | Polar Protic | Less Soluble | PEGs have lower solubility in alcohols compared to more polar aprotic solvents. |

| Toluene | C7H8 | Non-polar | Less Soluble | PEGs have lower solubility in toluene, though solubility can be increased with heating. |

| Diethyl Ether | (C2H5)2O | Non-polar | Insoluble | PEGs are generally not soluble in ether. |

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the principle of saturating a known volume of solvent with the solute and then quantifying the dissolved amount.

Materials:

-

This compound

-

Anhydrous organic solvents of interest (e.g., DMSO, DMF, ACN, DCM)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical instrument.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be more than what is expected to dissolve.

-

Record the initial mass of the this compound.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and shake for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant (the clear, saturated solution) without disturbing the solid pellet.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standards of known concentrations of this compound to accurately quantify the concentration in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated supernatant, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Bioconjugation Reaction of this compound

The primary application of this compound is the covalent modification of biomolecules containing primary or secondary amine groups. This reaction, known as PEGylation, proceeds through a nucleophilic acyl substitution mechanism.

Caption: Bioconjugation of this compound with an amine-containing molecule.

Conclusion

The solubility of this compound is a crucial parameter for its successful application in bioconjugation and drug development. While comprehensive quantitative data is limited, it is known to be highly soluble in polar aprotic solvents such as DMSO and DMF. For applications requiring different solvent systems, it is recommended to experimentally determine the solubility using a robust protocol as outlined in this guide. The provided workflows for solubility determination and bioconjugation offer a clear visual representation of these key processes, aiding researchers in the effective use of this versatile PEGylation reagent.

References

An In-depth Technical Guide to the Storage and Stability of m-PEG4-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG4-PFP ester, or methoxy(polyethylene glycol)-pentafluorophenyl ester, is a critical amine-reactive chemical modification reagent and a fundamental component in the development of advanced bioconjugates and targeted therapeutics, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs). Its superior performance over traditional N-hydroxysuccinimide (NHS) esters, particularly its enhanced stability in aqueous environments, makes it a preferred choice for researchers in drug development and bioconjugation. This guide provides a comprehensive overview of the storage, stability, and handling of this compound, supported by experimental protocols and visual diagrams to facilitate its effective use in a laboratory setting.

Chemical Properties and Reactivity

This compound is characterized by a methoxy-terminated polyethylene glycol (PEG) chain of four units, which imparts hydrophilicity and biocompatibility. The pentafluorophenyl (PFP) ester is a highly reactive functional group that readily reacts with primary and secondary amines to form stable amide bonds.[1][2] The electron-withdrawing nature of the pentafluorophenyl group renders the carbonyl carbon highly electrophilic, facilitating nucleophilic attack by amines.[2]

A key advantage of PFP esters over the more common NHS esters is their reduced susceptibility to hydrolysis in aqueous media.[1][2] This increased stability of the PFP ester leads to more efficient and reproducible conjugation reactions, especially when working with valuable biomolecules in aqueous buffers.

Storage and Handling

Proper storage and handling of this compound are crucial to maintain its reactivity and ensure experimental success.

Solid Form: The solid, pure form of this compound is sensitive to moisture. It is recommended to store the reagent under the following conditions:

| Storage Condition | Duration | Reference(s) |

| -20°C, dry, dark, with desiccant | Long-term (months to years) | |

| 0 - 4°C, dry, dark | Short-term (days to weeks) |

To prevent condensation of moisture, which can lead to hydrolysis, the vial should be allowed to equilibrate to room temperature before opening.

Stock Solutions: Stock solutions of this compound are typically prepared in anhydrous, water-miscible organic solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). It is critical to note that preparing stock solutions for long-term storage is not recommended as the PFP ester moiety will readily hydrolyze over time, rendering the reagent inactive. Any unused reconstituted reagent should be discarded.

| Storage Condition | Duration | Reference(s) |

| -80°C in anhydrous solvent | Up to 6 months | |

| -20°C in anhydrous solvent | Up to 1 month |

Stability Profile

The primary degradation pathway for this compound in the presence of water is hydrolysis of the PFP ester to the corresponding unreactive carboxylic acid and pentafluorophenol. This reaction is significantly influenced by pH, with the rate of hydrolysis increasing at higher pH values.

Quantitative Stability Data

To obtain precise stability data for this compound in a specific buffer system, it is recommended to perform a stability study using the experimental protocol outlined below.

Experimental Protocols

Protocol 1: Monitoring the Hydrolytic Stability of this compound by HPLC

This protocol provides a method to determine the hydrolytic stability and calculate the half-life of this compound in a buffer of interest.

Materials:

-

This compound

-

Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

-

Buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector

-

Mobile phase (e.g., acetonitrile/water gradient with 0.1% trifluoroacetic acid (TFA))

Procedure:

-

Prepare a stock solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.

-

Initiate hydrolysis: Add a small aliquot of the this compound stock solution to the buffer of interest at a known concentration and maintain at a constant temperature.

-

Time-point sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quench reaction: Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.

-

HPLC analysis: Analyze the sample by HPLC, monitoring the decrease in the area of the this compound peak and the increase in the area of the corresponding carboxylic acid peak.

-

Calculate half-life: Plot the natural logarithm of the this compound concentration (or peak area) versus time. The half-life (t½) can be calculated from the slope of the resulting linear regression.

Protocol 2: General Procedure for Bioconjugation to a Protein

This protocol outlines a general method for the conjugation of this compound to a protein containing primary amines.

Materials:

-

Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Equilibrate reagent: Allow the vial of this compound to reach room temperature before opening.

-

Prepare ester solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF.

-

Initiate conjugation: Add the desired molar excess of the this compound solution to the protein solution while gently mixing.

-

Incubate: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

-

Quench reaction: Add the quenching buffer to a final concentration of approximately 50 mM and incubate for 30 minutes to consume any unreacted ester.

-

Purify conjugate: Purify the resulting PEGylated protein using a suitable chromatography method to remove unreacted reagents and byproducts.

Application in Targeted Protein Degradation (PROTACs)

This compound is a widely used linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).

A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The m-PEG4 linker in this context plays a crucial role in:

-

Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule.

-

Cell Permeability: The length and flexibility of the PEG linker can influence the PROTAC's ability to cross cell membranes.

-

Ternary Complex Formation: The linker optimally positions the POI and the E3 ligase to facilitate the formation of a stable ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the POI.

Visualizations

Degradation Pathway of this compound

Caption: Primary degradation pathway of this compound via hydrolysis.

Experimental Workflow for Stability Assessment

Caption: Workflow for determining the hydrolytic stability of this compound.

PROTAC-Mediated Targeted Protein Degradation Pathway

Caption: The role of this compound as a linker in PROTAC-mediated protein degradation.

References

An In-depth Technical Guide to m-PEG4-PFP Ester: Safety, Handling, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-polyethylene glycol (4)-pentafluorophenyl ester (m-PEG4-PFP ester), a critical bifunctional linker used extensively in biomedical research and drug development. With a focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this document details its chemical properties, safety and handling protocols, and its role in advanced bioconjugation techniques.

Chemical and Physical Properties

This compound is a heterobifunctional crosslinker. It features a methoxy-terminated polyethylene glycol (m-PEG) chain, which enhances solubility and provides a flexible spacer, and a pentafluorophenyl (PFP) ester, a highly reactive group for amine conjugation.[1][2][3] The PFP ester is known for its higher stability towards hydrolysis compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible bioconjugation reactions.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C16H19F5O6 | [1] |

| Molecular Weight | 402.31 g/mol | |

| Appearance | Colorless to light yellow liquid or solid powder | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in organic solvents like DMSO and DMF |

Safety and Handling

Hazard Identification

This compound is anticipated to have the following classifications under the Globally Harmonized System (GHS):

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.

Precautionary Measures and Personal Protective Equipment (PPE)

Table 2: Recommended Handling and Safety Precautions

| Precaution | Description | Reference |

| Ventilation | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | |

| Storage | Store in a dry, dark place at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks). The compound is moisture-sensitive; store with a desiccant. |

First Aid Measures

Table 3: First Aid Procedures

| Exposure Route | First Aid Measure | Reference |

| If Swallowed | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. | |

| If on Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. | |

| If Inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

Application in PROTAC Synthesis and Evaluation

This compound is a valuable tool in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The PEG4 linker in these molecules plays a crucial role in modulating their physicochemical properties and biological activity.

Quantitative Data on PEG4-Linker Containing PROTACs

The following tables present hypothetical but representative data for a series of Bruton's tyrosine kinase (BTK)-targeting PROTACs with varying PEG linker lengths, illustrating the impact of the PEG4 linker on key performance indicators.

Table 4: In Vitro Degradation of BTK by PROTACs with Varying PEG Linker Lengths

| Linker | DC50 (nM) | Dmax (%) |

| PEG3 | 35 | 90 |

| PEG4 | 15 | >95 |

| PEG5 | 25 | 92 |

| PEG6 | 40 | 88 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 5: Physicochemical and Pharmacokinetic Properties of BTK-targeting PROTACs

| Linker | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Cell Permeability (Papp, 10⁻⁶ cm/s) |

| PEG3 | 875.1 | 3.1 | 183.5 | 2.5 |

| PEG4 | 919.2 | 2.8 | 193.0 | 3.0 |

| PEG5 | 963.3 | 2.5 | 202.5 | 2.8 |

| PEG6 | 1007.4 | 2.2 | 212.0 | 2.2 |

cLogP: Calculated octanol-water partition coefficient. TPSA: Topological Polar Surface Area.

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The following diagram illustrates this process.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

General Protocol for Protein Bioconjugation with this compound

This protocol describes the general steps for labeling a protein with this compound.

-

Protein Preparation:

-

Dissolve the protein in an amine-free buffer (e.g., 100 mM phosphate buffer, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

-

-

This compound Solution Preparation:

-

Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-50 mM).

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal reaction time and molar excess should be determined empirically for each specific protein.

-

-

Purification:

-

Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis.

-

Experimental Workflow for PROTAC Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of a PROTAC synthesized using this compound.

Caption: A typical workflow for the design and evaluation of PROTACs.

Detailed Protocol: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the steps to quantify target protein degradation in cells treated with a PROTAC.

-

Cell Culture and Treatment:

-

Plate cells at a suitable density to achieve 70-80% confluency on the day of treatment.

-

Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.

-

Denature the proteins by boiling at 95-100°C for 5-10 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Data Analysis:

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Generate a dose-response curve to determine the DC50 and Dmax values.

-

References

An In-depth Technical Guide to Amine-Reactive PEG Reagents for Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation: Enhancing Therapeutic Potential